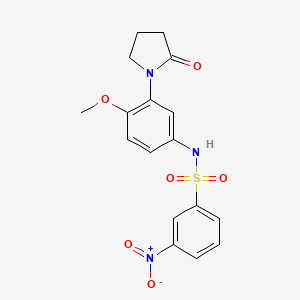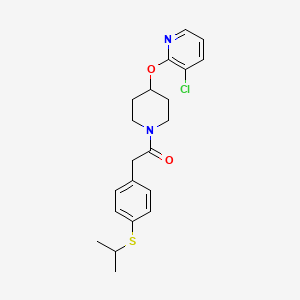
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate is not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate are not explicitly mentioned in the available literature .Aplicaciones Científicas De Investigación
Intermediate in Heterocyclic Compound Synthesis
Ethyl 2-amino-4,6-di(trifluoromethyl)nicotinate, a related compound, serves as an intermediate in the synthesis of heterocyclic compounds, such as 3-pyridyl-5,7-di(trifluoromethyl)-1,8-naphthyridin-2(1H)ones. These synthesized compounds are crucial for developing new chemical entities with potential applications in drug development and other areas of chemistry (Eichler, Rooney, & Williams, 1976).
Antimicrobial Activity
A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, prepared from similar nicotinamide derivatives, were evaluated for their antibacterial activity. These compounds demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as novel anti-infective agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Chemical Synthesis Methodologies
Ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate and its derivatives play a critical role in the development of new chemical synthesis methodologies. For instance, a safe and economical synthesis approach for methyl 6-chloro-5-(trifluoromethyl)nicotinate showcases the importance of these compounds in facilitating large-scale production of pharmaceutical intermediates with an emphasis on cost-effectiveness and safety (Mulder et al., 2013).
Structural and Molecular Studies
Compounds structurally related to ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)nicotinate have been the subject of extensive structural and molecular studies. These studies aim to understand their chemical behavior, molecular conformation, and potential for forming weak hydrogen bonds, which are crucial for designing compounds with desired properties and activities (Cobo, Glidewell, Low, & Orozco, 2008).
Enhancing Catalytic Processes
The molecule and its derivatives are also explored for their potential in enhancing catalytic processes. For example, modifying pyridine ligands to include fluorophenyl groups has shown to significantly improve the activity and thermal stability of iron precatalysts used in ethylene polymerization, indicating the compound's relevance in industrial applications and materials science (Sun et al., 2012).
Mecanismo De Acción
Target of Action
A compound with a similar structure, 3-ethyl-6-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzoic acid, targets methionine aminopeptidase 2 in humans .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways .
Result of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Action Environment
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials, suggesting that it may interact with various environmental factors .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 6-(4-fluorophenyl)-2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO2/c1-3-23-15(22)14-9(2)21-13(8-12(14)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHWSGEFFZRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)(F)F)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2575010.png)


![2-{(E)-[(2-ethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2575013.png)
![N-(2-(diethylamino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575014.png)

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine;dihydrochloride](/img/structure/B2575021.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide](/img/structure/B2575024.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2575025.png)



